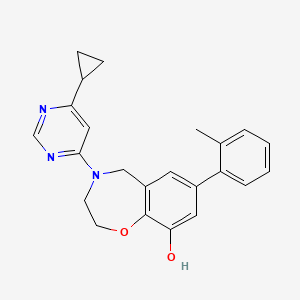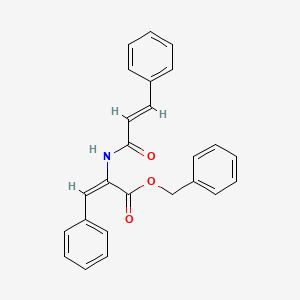![molecular formula C15H20N2O3S B5337542 3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5337542.png)
3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-147 and belongs to the class of spirocyclic compounds. TAK-147 has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
TAK-147 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in several important physiological processes, including learning and memory, and is thought to play a role in the development of neurological disorders. By modulating the activity of this receptor, TAK-147 has the potential to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
TAK-147 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-147 can increase the activity of mGluR5 receptors, leading to an increase in the release of neurotransmitters such as glutamate. This increase in neurotransmitter release is thought to be responsible for the cognitive-enhancing effects of TAK-147. In vivo studies have also shown that TAK-147 can improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-147 is its unique mechanism of action. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also several limitations to the use of TAK-147 in lab experiments. One of the main limitations is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of TAK-147 is complex and requires several chemical reactions, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on TAK-147. One area of research is the development of new drugs based on the structure of TAK-147. By modifying the structure of TAK-147, it may be possible to improve its pharmacokinetic properties and make it more effective as a therapeutic agent. Another area of research is the investigation of the potential therapeutic applications of TAK-147 in other areas, such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of TAK-147 and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of TAK-147 involves a multistep process that requires several chemical reactions. The first step involves the reaction of 2,5-dimethylfuran with 2-bromo-1-phenylethanone to form 2-(2-bromo-1-phenylethyl)-5-methylfuran. This intermediate is then reacted with 2-aminopyridine to form the spirocyclic compound TAK-147. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
TAK-147 has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. TAK-147 has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs in this area.
Propiedades
IUPAC Name |
3-methyl-7-(5-propylthiophene-3-carbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-12-7-11(8-21-12)13(18)17-6-5-15(10-17)9-16(2)14(19)20-15/h7-8H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNWSJZEPAXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCC3(C2)CN(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5337461.png)
![6-isopropyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5337467.png)
![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5337470.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5337475.png)

![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5337491.png)
![N-(2-(3-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5337494.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5337501.png)
![N'-[1-(2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B5337507.png)
![(3R*,3aR*,7aR*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5337513.png)
![1-({2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5337517.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5337545.png)
![N-isopropyl-5-[(2-methylphenoxy)methyl]-2-furamide](/img/structure/B5337559.png)
